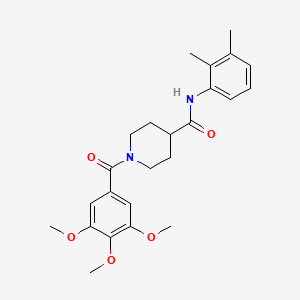
N-(2,3-dimethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide, also known as URB597, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic properties. URB597 is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down the endocannabinoid anandamide. By inhibiting FAAH, URB597 increases the levels of anandamide in the body, leading to a range of potential therapeutic effects.
Mécanisme D'action
N-(2,3-dimethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide works by inhibiting the enzyme FAAH, which is responsible for breaking down anandamide. Anandamide is an endocannabinoid that acts as a neurotransmitter and has a range of potential therapeutic effects, including pain relief, mood regulation, and appetite control. By inhibiting FAAH, N-(2,3-dimethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide increases the levels of anandamide in the body, leading to these potential therapeutic effects.
Biochemical and Physiological Effects
N-(2,3-dimethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects. Studies have shown that N-(2,3-dimethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide increases the levels of anandamide in the body, leading to pain relief, mood regulation, and appetite control. Additionally, N-(2,3-dimethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has been shown to have anti-inflammatory effects and to increase the levels of other endocannabinoids, such as 2-arachidonoylglycerol (2-AG).
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dimethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a selective inhibitor of FAAH, meaning that it only affects the breakdown of anandamide and not other neurotransmitters. Additionally, N-(2,3-dimethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has been shown to have a low toxicity profile and to be well-tolerated in animal studies.
One limitation of N-(2,3-dimethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide is that it has a relatively short half-life, meaning that its effects may not be long-lasting. Additionally, N-(2,3-dimethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide may have off-target effects on other enzymes and receptors, which could complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on N-(2,3-dimethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide. One area of interest is the development of novel FAAH inhibitors with improved pharmacokinetic properties and selectivity. Additionally, further research is needed to fully understand the mechanisms of action of N-(2,3-dimethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide and its potential therapeutic applications in various disease states. Finally, there is a need for further studies to assess the safety and efficacy of N-(2,3-dimethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide in human clinical trials.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has been the subject of extensive scientific research due to its potential therapeutic properties. Studies have shown that N-(2,3-dimethylphenyl)-1-(3,4,5-trimethoxybenzoyl)-4-piperidinecarboxamide has analgesic, anxiolytic, and antidepressant effects, as well as potential applications in the treatment of addiction, obesity, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5/c1-15-7-6-8-19(16(15)2)25-23(27)17-9-11-26(12-10-17)24(28)18-13-20(29-3)22(31-5)21(14-18)30-4/h6-8,13-14,17H,9-12H2,1-5H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOIROJQBMXROG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7033297 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-isopropylphenyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3444322.png)
![1-{[1-(3-chlorobenzoyl)-4-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B3444325.png)
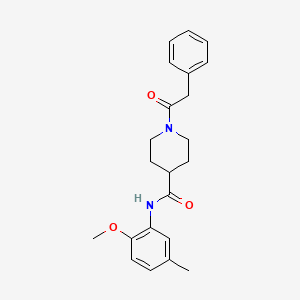

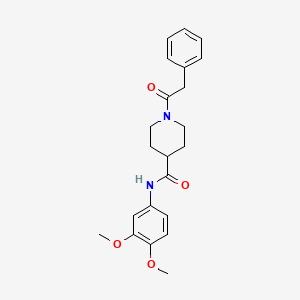
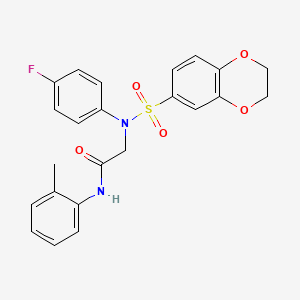


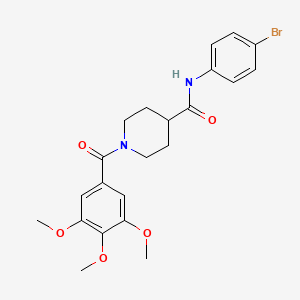

![N-[2-(4-methoxyphenyl)ethyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B3444383.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B3444394.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B3444396.png)
![5-[(3,4-dimethylphenoxy)methyl]-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3444417.png)